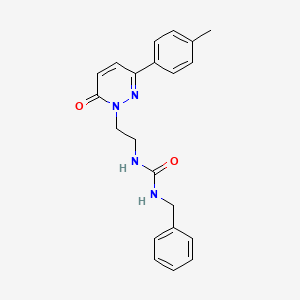

1-benzyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-16-7-9-18(10-8-16)19-11-12-20(26)25(24-19)14-13-22-21(27)23-15-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYVLKHGZNZEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the p-Tolyl Group: The p-tolyl group is usually introduced via a Friedel-Crafts acylation reaction, where p-tolyl chloride reacts with the pyridazinone intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with an appropriate nucleophile derived from the pyridazinone intermediate.

Formation of the Urea Derivative: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or p-tolyl positions, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 348.4 g/mol. Its structure features a pyridazine ring, which is significant for its biological activity. The presence of the urea moiety enhances its interaction with biological targets, making it a subject of interest in drug design.

Therapeutic Applications

-

Anti-inflammatory Activity :

Research indicates that derivatives of pyridazine compounds exhibit substantial anti-inflammatory properties. Studies have shown that compounds similar to 1-benzyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For instance, modifications of pyridazine derivatives have demonstrated selectivity toward COX-II, leading to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . -

Anticancer Potential :

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the modulation of kinase activity, which is pivotal in cancer cell signaling pathways . -

Antimicrobial Properties :

Compounds containing the pyridazine core have been documented to possess antimicrobial activity against a range of bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are needed to combat infections .

Case Study 1: Anti-inflammatory Activity

A study published in ACS Omega reported on a series of pyridazine derivatives, including those similar to the compound , demonstrating significant inhibition of COX enzymes with IC50 values lower than traditional NSAIDs . The research highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the pyridazine ring enhanced COX-II selectivity.

Case Study 2: Anticancer Efficacy

In another study, derivatives were tested against multiple cancer cell lines (e.g., HepG2 and A549). The results indicated that certain modifications led to increased cytotoxicity and apoptosis induction in cancer cells, suggesting that this class of compounds could be developed into effective anticancer agents .

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

1-benzyl-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.

1-benzyl-3-(2-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)ethyl)urea: Similar structure but with an m-tolyl group instead of a p-tolyl group.

Uniqueness

1-benzyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the p-tolyl group, in particular, may influence its interaction with biological targets and its overall pharmacokinetic properties.

Biological Activity

1-benzyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C21H22N4O3

- Molecular Weight : 378.4 g/mol

- Purity : Typically around 95%.

The compound exhibits its biological activity primarily through its interaction with specific molecular targets involved in cellular processes. Its structure suggests potential inhibition of various kinases, which play crucial roles in signaling pathways related to cancer and inflammation.

Target Kinases

Research indicates that compounds similar to this compound demonstrate inhibitory effects on several receptor tyrosine kinases (RTKs). These include:

- EGFR (Epidermal Growth Factor Receptor) : Known for its role in cell proliferation and survival.

- PDGFR (Platelet-Derived Growth Factor Receptor) : Involved in cell growth and division.

- KIT : Associated with certain cancers, particularly gastrointestinal stromal tumors (GISTs) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines. The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Xia et al. | A549 (lung cancer) | 49.85 | Induces apoptosis |

| Zheng et al. | U937 (leukemia) | 0.95 | Inhibits BRAF(V600E) |

| Wang et al. | HeLa (cervical cancer) | 7.01 | Topoisomerase-IIa inhibition |

These results indicate that the compound may serve as a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Studies

Several case studies have been documented regarding the efficacy and safety of this compound:

- Study on Lung Cancer : A study conducted on A549 cell lines demonstrated that treatment with the compound led to significant reductions in cell viability, suggesting its role as a potent anticancer agent.

- Inhibition of Kinase Activity : Research focusing on the inhibition of kinase activity revealed that the compound effectively inhibited EGFR and PDGFR signaling pathways, leading to reduced tumor growth in xenograft models .

Q & A

Q. Optimization Tips :

- Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Monitor reaction progress via TLC (silica gel, eluent: 7:3 hexane/ethyl acetate).

- Purify via column chromatography (gradient elution) or recrystallization from ethanol .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

Contradictory results (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

- Assay Variability : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity .

- Compound Stability : Perform stability studies (HPLC at 24/48 hrs) under assay conditions (pH 7.4, 37°C) to rule out degradation .

- Target Selectivity : Conduct off-target screening using panels of related enzymes (e.g., kinase profiling) .

- Structural Validation : Compare crystallographic data (e.g., X-ray structures of target-ligand complexes) with docking simulations to verify binding modes .

Q. Example Workflow :

| Step | Method | Purpose |

|---|---|---|

| 1 | Molecular Dynamics (MD) Simulations | Predict binding stability |

| 2 | Surface Plasmon Resonance (SPR) | Measure real-time binding kinetics |

| 3 | Site-Directed Mutagenesis | Identify critical residues for interaction |

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Structural Confirmation :

- Purity Assessment :

- HPLC : Use a C18 column (ACN/water gradient, retention time ~12–14 min) with UV detection at 254 nm .

Q. SAR Data Template :

| Derivative | R Group | IC₅₀ (Target A) | logP |

|---|---|---|---|

| Parent | Benzyl | 0.45 µM | 2.8 |

| D1 | 4-Fluorobenzyl | 0.32 µM | 3.1 |

| D2 | 2-Pyridylmethyl | 1.2 µM | 1.9 |

Advanced: How can researchers address low bioavailability observed in preclinical studies?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility .

- Formulation Strategies : Use nanocarriers (e.g., liposomes) to improve plasma half-life .

- Metabolic Profiling : Perform LC-MS/MS to identify major metabolites (e.g., glucuronidation at the urea NH) and guide structural refinements .

Example :

A 2024 study on a related urea derivative improved oral bioavailability from 12% to 38% by substituting the benzyl group with a PEGylated analog, reducing first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.